N,N-dimethyl-5-[1-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide
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Overview
Description
N,N-dimethyl-5-[1-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-[1-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-[1-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N,N-dimethyl-5-[1-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-[1-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N-dimethyl-5-[1-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide include:
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N,N-dimethyl-5-[1-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-10-11(16(24)20-18(26)19-10)9-15(23)22-8-4-5-12(22)13-6-7-14(27-13)17(25)21(2)3/h6-7,12H,4-5,8-9H2,1-3H3,(H2,19,20,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWIMEZMETXSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCCC2C3=CC=C(S3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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